6-Methylmercaptopurine-d3
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Overview
Description
6-Methylmercaptopurine-d3 is a deuterated form of 6-Methylmercaptopurine, a compound that belongs to the thiopurine class. Thiopurines are known for their role in inhibiting purine synthesis, which is crucial for DNA and RNA synthesis. This compound is often used as an internal standard in various analytical methods due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine-d3 typically involves the methylation of 6-mercaptopurine with deuterated methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired isotopic purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Methylmercaptopurine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-Methylmercaptopurine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of 6-Methylmercaptopurine and its metabolites.
Biological Research: Studied for its role in purine metabolism and its effects on cellular processes.
Medical Research: Investigated for its potential therapeutic effects in treating certain types of cancer and autoimmune diseases.
Mechanism of Action
6-Methylmercaptopurine-d3 exerts its effects by inhibiting purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibition disrupts DNA and RNA synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A non-deuterated form used in chemotherapy.
6-Thioguanine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug that is converted into 6-Mercaptopurine in the body.
Uniqueness
6-Methylmercaptopurine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This labeling provides higher accuracy and precision in quantification compared to non-deuterated compounds .
Properties
IUPAC Name |
6-(trideuteriomethylsulfanyl)-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858063 |
Source
|
Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33312-93-5 |
Source
|
Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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